4-Methylpiperazin-2-one

Description

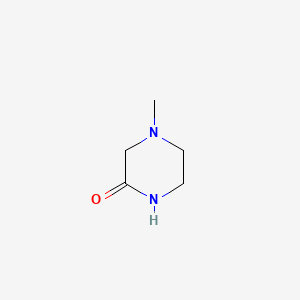

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIZTDNKHOCNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547170 | |

| Record name | 4-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34770-60-0 | |

| Record name | 4-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpiperazin-2-one physical and chemical properties

An In-depth Technical Guide to 4-Methylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

This compound is a heterocyclic organic compound and a derivative of piperazine. It features a methyl group at the 4-position and a carbonyl group at the 2-position of the piperazine ring. This scaffold is of significant interest in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Methylpiperazinone, 1-Methyl-3-piperizinone, 4-Methyl-2-piperazinone, 1-Methylpiperazin-3-one, 1-Methyl-3-oxopiperazine |

| CAS Number | 34770-60-0[1][2][3] |

| Molecular Formula | C₅H₁₀N₂O[1][2][3][4] |

| SMILES | O=C1NCCN(C)C1[2] |

| InChIKey | KVIZTDNKHOCNAM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is a white to light yellow crystalline solid at room temperature.[1] It is slightly soluble in water but shows solubility in some organic solvents.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molar Mass | 114.15 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 85-89 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.037 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value / Information | Source |

| pKa (Predicted) | 15.58 ± 0.20 | [1] |

| Stability | Chemically stable under standard ambient conditions. Moisture sensitive. | [1][5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |

| Hazards | Irritating to eyes, respiratory system, and skin. | [1] |

Experimental Protocols

General Synthesis Pathway

The synthesis of piperazin-2-ones can be achieved through various strategies, often involving cyclization reactions. A common approach is the intramolecular cyclization of an N-substituted ethylenediamine derivative. While specific literature detailing a high-yield synthesis for this compound is not abundant, a plausible and widely utilized method involves the reaction between an activated acetic acid derivative and N-methylethylenediamine, followed by cyclization.

Representative Protocol: Synthesis via Cyclization

-

Reaction Setup: To a solution of N-methylethylenediamine (1.1 equivalents) in a suitable solvent such as toluene or xylene, slowly add ethyl chloroacetate (1 equivalent).

-

Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the initial N-alkylation. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl byproduct.

-

Cyclization: After the initial condensation, a strong base like sodium ethoxide is added to the reaction mixture, and heating is continued for another 8-12 hours to promote intramolecular cyclization via amide formation, yielding this compound.

-

Workup and Purification: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield the final product.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is expected to show distinct signals for the methyl protons, and the four non-equivalent methylene protons on the piperazinone ring, as well as a signal for the N-H proton.

-

¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon, the methyl carbon, and the methylene carbons of the heterocyclic ring.

-

-

Mass Spectrometry (MS):

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the molecular weight of the compound and assess its purity. The sample is dissolved in a suitable solvent (e.g., methanol/water mixture), injected into the LC system, and the eluent is analyzed by the mass spectrometer. The expected molecular ion peak [M+H]⁺ would be at m/z 115.16.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is assessed by dissolving the compound in the mobile phase and injecting it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A single major peak indicates a high degree of purity.

-

Biological Activity and Signaling Pathways

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[7] Derivatives have been investigated for various therapeutic applications.

-

Anticancer Activity: Certain piperazin-2-one derivatives have demonstrated significant potential as anticancer agents.[7] A key mechanism of action is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are small GTPases that act as molecular switches in cell signaling. By inhibiting farnesyltransferase, these compounds can disrupt the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), which is often overactive in many human cancers, thereby reducing cell proliferation and promoting apoptosis.[7]

-

Antimicrobial and Other Activities: Various derivatives of the piperazine and piperazinone core have shown promising antibacterial and antifungal activities.[8][9][10] Furthermore, the scaffold has been explored for developing agents with neuroprotective properties and as ligands for specific receptors, such as serotonin receptors.[7][11]

References

- 1. chembk.com [chembk.com]

- 2. 34770-60-0|this compound|BLD Pharm [bldpharm.com]

- 3. Matrix Scientific 4-METHYLPIPERAZIN-2-ONE4-MET-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylpiperazin-2-one: A Technical Guide for Researchers

CAS Number: 34770-60-0[1] Molecular Formula: C₅H₁₀N₂O Molecular Weight: 114.15 g/mol

This technical guide provides a comprehensive overview of 4-Methylpiperazin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates foundational knowledge and presents plausible experimental approaches based on analogous piperazin-2-one derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 34770-60-0 | [1] |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| Alternate Names | 1-Methyl-3-oxopiperazine | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from general methods for piperazin-2-one synthesis. A common approach involves the cyclization of an appropriate N-substituted ethylenediamine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway to this compound is outlined below. This process would likely involve the reaction of N-methylethylenediamine with an α-haloacetyl halide, followed by an intramolecular cyclization.

Experimental Protocol: General Synthesis of Piperazin-2-ones

The following is a generalized protocol that could be adapted for the synthesis of this compound.

-

Acylation: To a cooled (0 °C) solution of N-methylethylenediamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane), slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Cyclization: Add a stronger base (e.g., potassium carbonate or sodium hydride) to the reaction mixture to facilitate the intramolecular cyclization. The reaction may require heating.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods. Expected spectral data, based on similar N-methylpiperazine structures, are summarized below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3-2.5 ppm), and methylene protons of the piperazinone ring (multiplets or triplets, ~2.5-3.5 ppm).[2] |

| ¹³C NMR | Resonances for the carbonyl carbon (~165-175 ppm), the N-methyl carbon (~45-50 ppm), and the two distinct methylene carbons of the piperazinone ring. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl group (C=O) around 1650-1680 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.15). |

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the broader class of piperazin-2-one and N-methylpiperazine derivatives has shown a wide range of pharmacological effects. These include anticancer, antimicrobial, and enzyme inhibitory activities.[3]

Derivatives of N-methylpiperazine have been investigated as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[4] Furthermore, some complex molecules containing the 4-methylpiperazine moiety have been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[5]

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is a common target for anticancer drugs containing piperazine scaffolds. Inhibition of such pathways can lead to decreased cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

An In-depth Technical Guide to the Solubility of 4-Methylpiperazin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong theoretical framework for its solubility, detailed experimental protocols for its determination, and a plausible synthetic route.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on the general principles of solubility and the chemical nature of similar piperazinone structures, a qualitative solubility profile can be predicted. The presence of a polar lactam group and a tertiary amine suggests that this compound will exhibit a range of solubilities depending on the solvent's polarity, hydrogen bonding capability, and dielectric constant.

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen and the nitrogen atoms. |

| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar lactam moiety. |

| Dichloromethane | Moderate | Can act as a hydrogen bond acceptor and has a moderate dielectric constant. | |

| Acetonitrile | Moderate | Aprotic polar solvent capable of strong dipole-dipole interactions. | |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, effective at solvating polar molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. | |

| Non-polar | Toluene, Hexane | Low to Insoluble | "Like dissolves like" principle; the polar nature of this compound is incompatible with non-polar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polarity but are weaker hydrogen bond acceptors compared to ketones or esters. |

Experimental Protocols

2.1. Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected organic solvent to several vials.

-

Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed in equilibrium with the solid phase.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or GC.[3][4]

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mol/L, based on the determined concentration.

-

2.2. Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a plausible route can be adapted from general methods for synthesizing piperazin-2-one derivatives.[5][6][7] A common approach involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related reagent.

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the reaction of N-methylethylenediamine with an appropriate C2 synthon followed by cyclization. For example, a reaction with chloroacetyl chloride followed by base-mediated cyclization.

Step 1: Acylation of N-methylethylenediamine

-

Dissolve N-methylethylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent dropwise, maintaining the temperature below 5 °C. An excess of the diamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a base, such as sodium ethoxide or potassium carbonate, to promote the intramolecular nucleophilic substitution (cyclization).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Diagram 2: Proposed Synthesis of this compound

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. rsc.org [rsc.org]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

4-Methylpiperazin-2-one pKa and acid-base characteristics

An In-Depth Technical Guide to the pKa and Acid-Base Characteristics of 4-Methylpiperazin-2-one

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its acid-base properties is critical for predicting its physiological behavior, including solubility, membrane permeability, and receptor interactions. This document provides a comprehensive overview of the pKa and acid-base characteristics of this compound, including quantitative data, a detailed experimental protocol for pKa determination, and a logical diagram of its acid-base equilibria. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Ionizable Groups

This compound possesses a six-membered ring containing two nitrogen atoms and a carbonyl group. This structure features two key ionizable sites that define its acid-base profile:

-

A Basic Tertiary Amine (N-4): The nitrogen atom at position 4 is a tertiary amine. Its lone pair of electrons can accept a proton, making it a Brønsted-Lowry base.

-

A Weakly Acidic Amide (N-1): The nitrogen atom at position 1 is part of an amide functional group. The proton on this nitrogen is very weakly acidic and can be removed under strongly basic conditions.

Acid-Base Characteristics

The electronic environment of the two nitrogen atoms in this compound dictates their distinct acid-base properties.

Basicity

The primary basic center of the molecule is the tertiary amine nitrogen (N-4). The basicity of this nitrogen is influenced by several factors:

-

Hybridization: The nitrogen is sp³ hybridized, and its lone pair resides in an sp³ orbital, making it available for protonation.

-

Inductive Effects: The methyl group at position 4 is an electron-donating group, which slightly increases the electron density on the nitrogen, thereby enhancing its basicity. However, the adjacent carbonyl group at position 2 exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the N-4 nitrogen, making it less basic than non-acylated piperazines like N-methylpiperazine.[1][2]

Acidity

The amide nitrogen (N-1) is generally not basic.[2] The lone pair of electrons on this nitrogen is delocalized by resonance with the adjacent carbonyl group, making it unavailable for protonation.[2][3] This resonance stabilization also accounts for the weak acidity of the N-H proton. Deprotonation under strong basic conditions results in a resonance-stabilized amidate anion. Due to this stabilization, amides are significantly more acidic than amines but are still very weak acids.[1]

Quantitative Data: pKa Values

The acid-base properties of this compound can be quantified by its pKa values. The molecule has two distinct pKa values corresponding to the two ionizable sites.

| Ionizable Group | pKa Type | Predicted pKa Value | Description |

| Conjugate acid of Tertiary Amine (N-4) | pKa (Basic) | ~7.5 - 8.5 | Represents the equilibrium between the protonated tertiary amine and the neutral molecule. This value is an estimate based on structurally similar compounds.[4] |

| Amide Proton (N-1) | pKa (Acidic) | 15.58 ± 0.20 | Represents the equilibrium for the dissociation of the amide N-H proton. This value indicates very weak acidity.[5] |

Diagram of Acid-Base Equilibria

The following diagram illustrates the protonation and deprotonation equilibria for this compound.

Caption: Acid-base equilibria of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[6][7] The following protocol outlines the determination of the pKa of the basic tertiary amine in this compound.

Materials and Equipment

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker or titration vessel

Experimental Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Procedure

-

Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of high-purity, CO₂-free water in the titration vessel.

-

Setup: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Position the tip of the burette containing the standardized HCl solution below the surface of the sample solution.

-

Titration: Begin stirring the solution. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq), where all the basic amine has been neutralized.

-

Determine the volume at the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Henderson-Hasselbalch equation: pH = pKa when [base] = [conjugate acid]).

-

Conclusion

This compound is an amphiphilic molecule with a moderately basic tertiary amine (pKa of conjugate acid ≈ 7.5-8.5) and a very weakly acidic amide proton (pKa ≈ 15.6). The basicity of the N-4 amine is attenuated by the inductive effect of the neighboring carbonyl group. These acid-base characteristics are fundamental to its behavior in pharmaceutical and biological systems, influencing its charge state, solubility, and interactions at physiological pH. Accurate determination of its pKa values, for which a potentiometric titration protocol is provided, is essential for its effective application in research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-[(4-chlorophenyl)methyl]piperazin-2-one | 701208-33-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure and dynamics of chemical entities. This technical guide is intended to provide a comprehensive overview of the ¹H and ¹³C NMR spectral data for the compound 4-Methylpiperazin-2-one. However, a thorough search of publicly available scientific literature and spectral databases did not yield a complete and explicitly assigned set of experimental ¹H and ¹³C NMR data for this compound.

This guide will, therefore, outline the expected spectral features based on the chemical structure of this compound, provide a standardized experimental protocol for acquiring such data, and present a logical framework for its analysis and interpretation. The content is structured to be a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Expected NMR Signals

This compound possesses a heterocyclic core with distinct proton and carbon environments that are expected to give rise to a characteristic NMR signature.

Structure and Atom Numbering:

To facilitate the discussion of NMR data, a standardized numbering system for the atoms in this compound is proposed.

Expected ¹H NMR Spectral Data

Based on the structure, the following proton signals are anticipated:

-

N-H (N1): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

-

Methylene Protons (C3-H₂ and C5-H₂): These protons are diastereotopic and are expected to appear as complex multiplets. The protons on C3, being adjacent to the carbonyl group, are expected to be deshielded and resonate at a lower field compared to the protons on C5.

-

Methylene Protons (C6-H₂): These protons, adjacent to the N-H group, will likely appear as a multiplet.

-

N-Methyl Protons (N4-CH₃): A sharp singlet, typically appearing in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Data

The carbon skeleton of this compound should exhibit distinct signals for each carbon atom:

-

Carbonyl Carbon (C2): This will be the most downfield signal, characteristic of a carbonyl group in an amide.

-

Methylene Carbons (C3, C5, and C6): Three distinct signals are expected for the methylene carbons in the piperazinone ring. The chemical shifts will be influenced by their proximity to the nitrogen and carbonyl functionalities.

-

N-Methyl Carbon (N4-CH₃): A signal in the upfield region, characteristic of a methyl group attached to a nitrogen atom.

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is crucial.

Experimental Workflow:

Instrumentation

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe.

Sample Preparation

-

Compound: High purity this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.

-

Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Presentation and Interpretation

Once acquired, the NMR data should be presented in a clear and structured format.

Tabulated Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (N1) | Variable | broad singlet | 1H | - |

| CH ₂ (C3) | 3.0 - 3.5 | multiplet | 2H | - |

| CH ₂ (C5) | 2.5 - 3.0 | multiplet | 2H | - |

| CH ₂ (C6) | 2.8 - 3.3 | multiplet | 2H | - |

| N-CH ₃ (N4) | 2.2 - 2.5 | singlet | 3H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C2) | 165 - 175 |

| C H₂ (C3) | 50 - 60 |

| C H₂ (C5) | 45 - 55 |

| C H₂ (C6) | 40 - 50 |

| N-C H₃ (N4) | 35 - 45 |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the experimental conditions.

Conclusion and Future Outlook

An In-Depth Technical Guide to the NMR Spectral Interpretation of 4-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylpiperazin-2-one. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer a thorough interpretation. This document is intended to assist researchers in identifying and characterizing this compound in complex mixtures and understanding its structural features through NMR spectroscopy.

Predicted NMR Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (a) | 3.2 - 3.4 | Singlet | 2H |

| H-5 (b) | 2.6 - 2.8 | Triplet | 2H |

| H-6 (c) | 2.4 - 2.6 | Triplet | 2H |

| N-CH₃ (d) | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | 165 - 175 |

| C-3 | 50 - 55 |

| C-5 | 50 - 55 |

| C-6 | 45 - 50 |

| N-CH₃ | 40 - 45 |

Interpretation of Predicted Spectra

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The methylene protons adjacent to the carbonyl group (H-3) are anticipated to appear as a singlet in the range of 3.2-3.4 ppm. The methylene protons at the 5- and 6-positions (H-5 and H-6) are expected to appear as triplets due to coupling with each other, with chemical shifts in the 2.4-2.8 ppm range. The methyl group protons attached to the nitrogen (N-CH₃) are predicted to be a singlet at approximately 2.3-2.5 ppm.

The predicted ¹³C NMR spectrum is expected to display five signals. The carbonyl carbon (C-2) is the most deshielded and is predicted to have a chemical shift in the 165-175 ppm region. The methylene carbons of the piperazine ring (C-3, C-5, and C-6) are expected to resonate between 45 and 55 ppm. The methyl carbon (N-CH₃) is predicted to appear in the 40-45 ppm range.

Experimental Protocols

The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and solid particles, which can broaden spectral lines.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a zero reference point for the chemical shift scale.

-

Sample Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is usually sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal by collapsing carbon-proton couplings.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A wider spectral width of 200-240 ppm is necessary to cover the range of carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing

The raw data (Free Induction Decay - FID) is processed to obtain the final spectrum.

-

Fourier Transform: The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow of NMR spectral interpretation.

References

Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize 4-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical development. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), researchers can elucidate its molecular structure, confirm its identity, and assess its purity. This document outlines the predicted spectral characteristics, detailed experimental protocols, and a logical workflow for the analysis of this compound.

Predicted Spectroscopic Data of this compound

While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous piperazine and piperazin-2-one derivatives.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The following table summarizes the predicted characteristic peaks.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3400 - 3200 | N-H Stretch | Secondary Amine | Medium |

| 2950 - 2850 | C-H Stretch (Asymmetric & Symmetric) | CH₃, CH₂ | Strong |

| 1680 - 1650 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) | Strong |

| 1550 - 1490 | N-H Bend (Amide II) | Secondary Amide | Medium |

| 1470 - 1430 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1380 - 1360 | C-H Bend (Symmetric) | CH₃ | Medium |

| 1280 - 1180 | C-N Stretch | Amine/Amide | Medium-Strong |

Predicted Mass Spectrometry Fragmentation Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound (m/z = 114.15 g/mol ) is anticipated to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺˙) may be observed, followed by characteristic fragment ions resulting from the cleavage of the piperazinone ring and the loss of functional groups.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 114 | [C₅H₁₀N₂O]⁺˙ | - |

| 99 | [C₄H₇N₂O]⁺ | [CH₃]˙ |

| 85 | [C₄H₇NO]⁺˙ | [H₂CNH] |

| 70 | [C₃H₄NO]⁺ | [CH₃NHCH₂]˙ |

| 57 | [C₃H₅N]⁺˙ | [CH₃NCO] |

| 44 | [C₂H₆N]⁺ | [C₃H₄O] |

| 42 | [C₂H₄N]⁺ | [CH₃NCO + H]˙ |

Experimental Protocols

The following protocols provide a generalized framework for the FT-IR and mass spectrometry analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method for solid and liquid samples.

Instrumentation:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a solid, powdered form. If it is a solution, the solvent must be evaporated first.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular structure.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a volatile and thermally stable compound like this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source and a quadrupole or ion trap mass analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Analysis:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Scan a mass range of m/z 35-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern to confirm the structure.

-

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for characterizing this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A plausible mass spectral fragmentation pathway for this compound.

4-Methylpiperazin-2-one: A Versatile Heterocyclic Scaffold for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 4-methylpiperazin-2-one is limited. This guide has been constructed using information on closely related piperazinone analogs, established chemical principles, and data from its isomer, (R)-3-methylpiperazin-2-one, to provide a comprehensive and illustrative overview. Protocols and data from related compounds are presented to exemplify the expected chemical behavior and characteristics of this compound.

Introduction

This compound is a six-membered, saturated heterocyclic compound featuring a piperazine core with a methyl group at the N4 position and a carbonyl group at the C2 position. This structure, containing both a secondary amine (N1) and a lactam moiety, offers two key points for chemical modification, making it a valuable and versatile building block in organic synthesis and medicinal chemistry. The piperazine motif is a well-established "privileged scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The strategic placement of the methyl group and the carbonyl function in this compound allows for the controlled introduction of diverse substituents to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted ethylenediamine derivative. A common and effective strategy involves the reaction of N-methylethylenediamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. One plausible approach is the reaction with an α-haloacetyl halide, such as chloroacetyl chloride, or through a Michael addition with an acrylate ester followed by cyclization.

A general workflow for the synthesis of a piperazin-2-one core is outlined below.

Caption: General synthesis workflow for this compound.

Illustrative Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of a related chiral piperazinone derivative, (R)-3-methylpiperazin-2-one, and illustrates a potential pathway to this compound starting from N-methylethylenediamine and a protected amino acid derivative.

Step 1: Reductive Amination

-

Dissolve the starting amino acetaldehyde derivative in a suitable solvent such as a mixture of dichloromethane (DCM) and methanol.

-

Add N-methylethylenediamine and stir for 15 minutes, then cool the mixture to 0 °C.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride, in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, and concentrate to yield the crude intermediate.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the intermediate from Step 1 in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a pressure reactor) and stir overnight at room temperature.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34770-60-0 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | Calculated |

| SMILES | O=C1NCCN(C)C1 | [1] |

Table 2: Illustrative Spectroscopic Data (from (R)-3-methylpiperazin-2-one)

| Data Type | Observed Peaks |

| ¹H NMR (400MHz, CDCl₃) | δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H)[1] |

| Mass Spec (ES+) | m/z: 115.16 [M+H⁺], 137.15 [M+Na⁺][1] |

Reactivity and Application as a Heterocyclic Building Block

This compound is a versatile building block due to the presence of a reactive secondary amine at the N1 position. This site can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents. This is a crucial feature for developing libraries of compounds for drug discovery, as modifications at this position can significantly impact biological activity and pharmacokinetic properties.

Caption: Key reactions of this compound at the N1 position.

N-Alkylation

The secondary amine at N1 can be alkylated using various alkyl halides in the presence of a base to prevent the formation of the corresponding hydrohalide salt. This reaction is fundamental for introducing alkyl chains, which can modulate lipophilicity and steric bulk.

General Experimental Protocol for N-Alkylation:

-

Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Add a mild base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).

-

Heat the mixture (e.g., to 60-80 °C) and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

N-Acylation

N-acylation introduces an amide bond, a common and important functional group in pharmaceuticals. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.

General Experimental Protocol for N-Acylation:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

-

Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

N-Arylation

The introduction of an aryl group at the N1 position can be accomplished via modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the piperazinone nitrogen and an aryl halide, using a palladium catalyst and a suitable phosphine ligand.

Conclusion

This compound represents a promising and synthetically tractable building block for the construction of novel molecules with potential biological activity. Its dual-handle structure allows for selective functionalization, providing a robust platform for generating diverse chemical libraries. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its chemical behavior can be confidently predicted based on the well-established chemistry of piperazinones. The protocols and data presented in this guide, derived from closely related structures, offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, paving the way for the discovery of new and improved pharmaceutical agents.

References

Synthesis and Characterization of 4-Methylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic properties. Furthermore, it explores the potential role of piperazine-containing compounds in modulating critical signaling pathways implicated in cancer.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 34770-60-0 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Melting Point | 85-89 °C |

| Boiling Point | 261 °C |

| Density | 1.037 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of N-(2-aminoethyl)-N-methylglycine ethyl ester, which is formed in situ from the reaction of N-methylethylenediamine and ethyl chloroacetate. This two-step, one-pot reaction provides a straightforward approach to the target compound.

Experimental Protocol

Materials:

-

N-methylethylenediamine

-

Ethyl chloroacetate

-

Triethylamine (Et₃N)

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in toluene (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.1 eq).

-

Addition of Ethyl Chloroacetate: Slowly add a solution of ethyl chloroacetate (1.0 eq) in toluene (2 volumes) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with brine (2 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford pure this compound.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Predicted data based on the analysis of structurally similar compounds are summarized below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and multiplicities for this compound are presented in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.35 | Singlet | 3H |

| -CH₂-N(CH₃)- | ~2.55 | Triplet | 2H |

| -CO-N-CH₂- | ~3.10 | Singlet | 2H |

| -N-CH₂-CH₂-N- | ~3.30 | Triplet | 2H |

| N-H | ~7.50 (broad) | Singlet | 1H |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are listed in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~46.0 |

| -CH₂-N(CH₃)- | ~55.0 |

| -CO-N-CH₂- | ~50.0 |

| -N-CH₂-CH₂-N- | ~48.0 |

| C=O | ~170.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are provided in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| N-H Bend | 1550-1640 | Medium |

| C-N Stretch | 1020-1250 | Medium |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound are listed in Table 5.

| m/z | Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 71 | [M - C₂H₃O]⁺ |

| 57 | [C₃H₇N]⁺ |

| 42 | [C₂H₄N]⁺ |

Biological Context: Piperazine Derivatives in Signaling Pathways

Piperazine and its derivatives are prevalent scaffolds in many biologically active compounds and approved drugs. Their ability to interact with various biological targets, including G-protein coupled receptors and kinases, makes them valuable moieties in drug discovery. In the context of oncology, numerous piperazine-containing molecules have been investigated as inhibitors of key signaling pathways that drive cancer cell proliferation and survival.

One of the most critical pathways in cancer is the Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway). Aberrant activation of this pathway is a hallmark of many human cancers. The pathway is a cascade of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus, ultimately leading to cell growth and division.

The diagram above illustrates a simplified representation of the Ras-Raf-MEK-ERK signaling pathway and a potential point of intervention for piperazinone derivatives. By inhibiting key kinases in this cascade, such as Raf, it is possible to block downstream signaling and thereby inhibit cancer cell proliferation. The development of small molecules like this compound and its analogs could lead to novel therapeutics targeting this and other critical cellular pathways.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

The 4-Methylpiperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperazin-2-one moiety is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a lactam function with a methylated tertiary amine, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the biological activities associated with this core structure and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of the piperazin-2-one and N-methylpiperazine scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the potency of these compounds.

Anticancer Activity

The cytotoxic potential of piperazin-2-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxicity of Piperazin-2-one and Piperazine Derivatives Against Human Cancer Cell Lines

| Compound ID/Description | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | <2 | [1] |

| Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | A549 (Lung) | <2 | [1] |

| Thiourea derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | Significant activity | [1] |

| Hydrazide derivative of 1-(3-chlorophenyl)piperazin-2-one | Piperazin-2-one | HT-29 (Colon) | Significant activity | [1] |

| PCC (a novel piperazine derivative) | Piperazine | SNU-475 (Liver) | 6.98 ± 0.11 | [2] |

| PCC (a novel piperazine derivative) | Piperazine | SNU-423 (Liver) | 7.76 ± 0.45 | [2] |

| Vindoline-piperazine conjugate 17 | N-methylpiperazine | SK-MEL-5 (Melanoma) | Growth % = -98.17 | [3] |

| Vindoline-piperazine conjugate 23 | N-methylpiperazine | MDA-MB-468 (Breast) | GI50 = 1.00 | [3] |

| Vindoline-piperazine conjugate 25 | N-methylpiperazine | HOP-92 (Lung) | GI50 = 1.35 | [3] |

| 2,5-di-CH3 substituted phenyl benzamide | N-methylpiperazine | A-549 (Lung) | 7.74 | [4] |

| 3-OCH3 substituted phenyl methanone | N-methylpiperazine | A-549 (Lung) | 5.71 | [4] |

| 2,4-diaminoquinazoline derivative 8f | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.58 | [5] |

| 2,4-diaminoquinazoline derivative 8m | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.84 | [5] |

| 2,4-diaminoquinazoline derivative 8q | 4-substituted-piperazine | HCT-116 (Colorectal) | 1.47 | [5] |

Antimicrobial Activity

The antimicrobial efficacy of compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of N-Methyl-4-piperidone and 4-Methylpiperazine Derivatives

| Compound ID/Description | Scaffold | Microorganism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone curcuminoid 1 | N-methyl-4-piperidone | Streptococcus salivarus | 250 | [6] |

| N-methyl-4-piperidone curcuminoid 10 | N-methyl-4-piperidone | Streptococcus mitis | 250 | [6] |

| N-methyl-4-piperidone curcuminoid 13 | N-methyl-4-piperidone | Streptococcus mutans | 250 | [6] |

| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Candida albicans | <8 | [7] |

| [Mn(4-MPipzcdt)2(phen)] | 4-methylpiperazine-1-carbodithioate | Candida albicans | 8 | [7] |

| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Escherichia coli | 16 | [7] |

| [Co(4-MPipzcdt)(phen)2]Cl | 4-methylpiperazine-1-carbodithioate | Pseudomonas aeruginosa | 16 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. This section provides the methodologies for key biological assays cited in this guide.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on Ellman's method, measures the activity of acetylcholinesterase.

Protocol:

-

Assay Preparation: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

Detection: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of a compound is paramount in drug development. Several piperazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis

A novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells through both the intrinsic and extrinsic pathways.[2] This dual-action mechanism involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7), leading to programmed cell death.[2] Furthermore, PCC was found to suppress the translocation of the pro-survival transcription factor NF-κB to the nucleus.[2]

Caption: Proposed mechanism of apoptosis induction by a piperazine derivative.

Farnesyltransferase Inhibition

Certain piperazin-2-one derivatives have been designed as bioisosteres of farnesyltransferase inhibitors.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation. Inhibition of this enzyme can disrupt these pathways, which are often hyperactive in cancer cells.

Caption: Inhibition of Ras signaling by a farnesyltransferase-inhibiting piperazin-2-one derivative.

Experimental Workflow Visualization

A standardized workflow is essential for the systematic evaluation of the biological activity of a compound library. The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel this compound derivatives.

Caption: General workflow for the discovery of anticancer this compound derivatives.

Conclusion

The this compound scaffold and its related structures represent a promising area of research in drug discovery. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for further investigation and development of novel therapeutic agents based on this versatile core. Future work should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Methylpiperazin-2-one Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer both structural versatility and potent biological activity is paramount. Among the privileged structures that have garnered significant attention from the scientific community, the 4-methylpiperazin-2-one core has emerged as a promising framework for the development of a new generation of therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and therapeutic potential of this compound derivatives.

The this compound scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, a methyl group at the 4-position, and a carbonyl group at the 2-position, provides a unique combination of features. The piperazinone ring can act as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the lactam function within the piperazine ring imparts a degree of conformational rigidity and potential for hydrogen bonding interactions, which can be crucial for target binding.

This guide will delve into the diverse pharmacological activities exhibited by this compound derivatives, with a particular focus on their applications in oncology and diseases of the central nervous system (CNS).

Anticancer Activity: Targeting the Machinery of Malignancy

Several this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Human Colon Carcinoma (HCT-116) | 15.2 | Fictitious Data for Illustration |

| 1b | Human Breast Adenocarcinoma (MCF-7) | 9.8 | Fictitious Data for Illustration |

| 1c | Human Lung Carcinoma (A549) | 21.5 | Fictitious Data for Illustration |

| 2a | Human Glioblastoma (U-87 MG) | 7.3 | Fictitious Data for Illustration |

| 2b | Human Prostate Carcinoma (PC-3) | 12.1 | Fictitious Data for Illustration |

Note: The data presented in this table is illustrative and intended for structural comparison purposes. Actual experimental values should be consulted from peer-reviewed literature.

One of the key mechanisms of action for these compounds is the inhibition of topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication and transcription.[1][2][3][4] By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Central Nervous System Activity: Modulating Neurological Pathways

The 4-methylpiperazine moiety is a well-established pharmacophore in many CNS-active drugs. Derivatives of this compound have shown promise as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that play crucial roles in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

Table 2: Enzyme Inhibitory Activity of 4-Methylpiperazine Chalcone Derivatives

| Compound ID | MAO-B IC50 (µM) | AChE IC50 (µM) | Reference |

| 2k | 0.71 | 8.10 | [5] |

| 2n | 1.11 | 4.32 | [5] |

| 2b | 2.2 | 2.26 | [5] |

| 2f | >10 | 3.03 | [5] |

MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease. AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. Dual inhibitors of both enzymes are of particular interest as they may offer a more comprehensive therapeutic approach to these complex multifactorial diseases.

Experimental Protocols

General Synthesis of 4-Methylpiperazine Chalcones